molecular formula C5H2ClIN4 B2554846 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine CAS No. 1935196-58-9

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B2554846
CAS No.: 1935196-58-9
M. Wt: 280.45
InChI Key: USJKPCMUIKHZAM-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that features both chlorine and iodine substituents on a pyrazolo[3,4-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine typically involves the halogenation of pyrazolo[3,4-b]pyrazine derivatives. One common method includes the use of chlorinating and iodinating agents under controlled conditions to introduce the chlorine and iodine atoms at specific positions on the pyrazolo[3,4-b]pyrazine ring .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous manufacturing processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different pyrazolo[3,4-b]pyrazine derivatives .

Scientific Research Applications

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
  • 3-Iodo-1H-pyrazolo[3,4-b]pyrazine
  • 6-Chloro-3-bromo-1H-pyrazolo[3,4-b]pyrazine

Uniqueness

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual halogenation allows for diverse chemical modifications and enhances its potential as a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJKPCMUIKHZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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